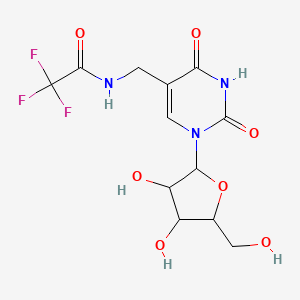
5-(N-Trifluoroacetyl)aminomethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Trifluoroacetyl)aminomethyluridine is a ribonucleoside derivative known for its antiviral properties. This compound has garnered attention for its ability to inhibit viral replication, making it a valuable asset in antiviral therapy research, particularly in the study of hepatitis C and other viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Trifluoroacetyl)aminomethyluridine typically involves the reaction of uridine with trifluoroacetic anhydride and an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(N-Trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with altered functional groups, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
5-(N-Trifluoroacetyl)aminomethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting viral replication, making it a potential candidate for antiviral drugs.
Medicine: Research focuses on its therapeutic potential in treating viral infections such as hepatitis C.
Industry: It is used in the production of antiviral agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(N-Trifluoroacetyl)aminomethyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The trifluoroacetyl group enhances the compound’s ability to interfere with the viral polymerase enzyme, preventing the synthesis of viral RNA. This disruption of the viral replication process is crucial for its antiviral activity.
Comparison with Similar Compounds
Similar Compounds
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine: Another nucleoside analogue with broad antitumor activity targeting indolent lymphoid malignancies.
5-(N-Trifluoroacetyl)aminomethylcytidine: Similar in structure but with different biological activities.
Uniqueness
5-(N-Trifluoroacetyl)aminomethyluridine stands out due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its trifluoroacetyl group plays a significant role in enhancing its antiviral activity, making it a unique and valuable compound in antiviral research.
Properties
Molecular Formula |
C12H14F3N3O7 |
|---|---|
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3N3O7/c13-12(14,15)10(23)16-1-4-2-18(11(24)17-8(4)22)9-7(21)6(20)5(3-19)25-9/h2,5-7,9,19-21H,1,3H2,(H,16,23)(H,17,22,24) |
InChI Key |
MMJXYPONBWYRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















